molecular formula C15H15BrO2 B6296366 (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol CAS No. 2179038-44-7

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol

Cat. No.: B6296366
CAS No.: 2179038-44-7
M. Wt: 307.18 g/mol
InChI Key: BBNICPLHUCWOFL-UHFFFAOYSA-N
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Description

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol is an organic compound with the molecular formula C14H13BrO2 It is a derivative of phenol, where the hydroxyl group is substituted with a benzyloxy group, and it contains a bromine atom and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol typically involves the following steps:

    Bromination: The starting material, 2-benzyloxy-5-methylphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Reduction: The brominated intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or alkaline medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Compounds with azide or cyano groups.

Scientific Research Applications

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The methyl group can affect the compound’s steric and electronic properties, modulating its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2-Benzyloxy-3-bromo-5-methylphenyl)boronic acid: Similar structure but contains a boronic acid group instead of a hydroxyl group.

    2-Benzyloxy-3-bromo-5-methylphenol: Similar structure but lacks the methanol group.

    2-Benzyloxy-3-bromo-5-methylbenzaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.

Uniqueness

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group, bromine atom, and methyl group on the aromatic ring allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(3-bromo-5-methyl-2-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNICPLHUCWOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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